molecular formula C26H31NO4 B6123797 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one

2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one

Cat. No. B6123797
M. Wt: 421.5 g/mol
InChI Key: XQBXAKDMYQXNLX-UHFFFAOYSA-N
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Description

2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one, also known as DEPAC, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DEPAC belongs to the class of cyclohexenone compounds and has been synthesized using various methods.

Mechanism of Action

2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the JAK-STAT pathway, and the MAPK pathway. 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of various pro-inflammatory cytokines and chemokines. 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one also inhibits the activation of JAK-STAT, which is a signaling pathway that regulates the expression of various genes involved in cell growth and differentiation. 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one also inhibits the activation of MAPK, which is a signaling pathway that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, the inhibition of cancer cell proliferation, and the inhibition of viral replication. 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one also has some limitations, including its low bioavailability and poor pharmacokinetic properties. These limitations may affect its efficacy in vivo and may require the use of alternative delivery methods or modifications to improve its pharmacokinetic properties.

Future Directions

2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has significant potential for further research, including the development of more potent analogs with improved pharmacokinetic properties and the investigation of its therapeutic potential for various inflammatory diseases, cancers, and viral infections. Additionally, the identification of the molecular targets of 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one and the elucidation of its mechanism of action may provide insights into the development of novel therapeutic strategies for various diseases.

Synthesis Methods

2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has been synthesized using various methods, including the Claisen-Schmidt condensation, the Mannich reaction, and the Suzuki coupling reaction. The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. The Mannich reaction involves the reaction of an aldehyde, a primary amine, and a ketone to form a β-amino carbonyl compound. The Suzuki coupling reaction involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst to form an aryl-aryl bond.

Scientific Research Applications

2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-viral properties. 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Additionally, 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has been shown to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease.

properties

IUPAC Name

1-[6-[2-(3,4-diethoxyphenyl)ethylimino]-2-hydroxy-4-phenylcyclohexen-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO4/c1-4-30-24-12-11-19(15-25(24)31-5-2)13-14-27-22-16-21(20-9-7-6-8-10-20)17-23(29)26(22)18(3)28/h6-12,15,21,29H,4-5,13-14,16-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBXAKDMYQXNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN=C2CC(CC(=C2C(=O)C)O)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one

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